4-Pyridineethanesulfonic acid finds application as a versatile building block in organic synthesis. Its sulfonic acid group can act as a leaving group in various reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For instance, it serves as a precursor to 4-vinylpyridine, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules [].
The presence of both the pyridine and sulfonic acid moieties in 4-pyridineethanesulfonic acid makes it an attractive scaffold for the development of new drugs. The pyridine ring can participate in various interactions with biological targets, while the sulfonic acid group can improve water solubility and bioavailability of the resulting drug candidates []. Studies have explored its potential in the development of drugs for Alzheimer's disease, cancer, and other conditions [, ].
4-Pyridineethanesulfonic acid exhibits acidic properties due to the presence of the sulfonic acid group. This characteristic allows it to function as a Brønsted acid catalyst in various organic reactions. For example, it can promote the formation of carbon-carbon bonds, condensation reactions, and rearrangements [].
4-Pyridineethanesulfonic acid (also known as 2-(4-Pyridyl)ethanesulfonic acid) is an organic compound with the chemical formula C7H9NO3S. It is a white, crystalline solid []. Information on its origin or specific significance in scientific research is currently limited.
4-Pyridineethanesulfonic acid has a unique structure containing two key functional groups:
A six-membered aromatic ring containing one nitrogen atom. This ring is responsible for the compound's aromatic character and potential for participation in pi-electron interactions [].
This group consists of a sulfur atom bonded to two oxygen atoms (sulfonyl group) and a carbon chain (ethane) ending in a carboxylic acid group (COOH). The sulfonic acid group is strongly acidic and water-soluble [].
The key aspect of the structure is the attachment of the ethanesulfonic acid group to the 4th position (para position) of the pyridine ring. This positioning may influence the compound's reactivity and potential interactions with other molecules.
The sulfonic acid group is a strong acid and can donate a proton (H+) in aqueous solutions.
Corrosive;Irritant